N-Trichloromethylthiobenzothiazolone

Description

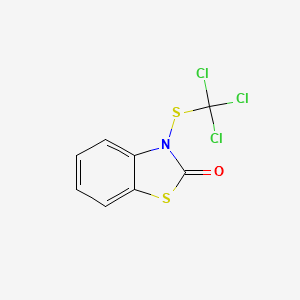

Structure

3D Structure

Properties

CAS No. |

3567-79-1 |

|---|---|

Molecular Formula |

C8H4Cl3NOS2 |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

3-(trichloromethylsulfanyl)-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C8H4Cl3NOS2/c9-8(10,11)15-12-5-3-1-2-4-6(5)14-7(12)13/h1-4H |

InChI Key |

MKPFMPWXGYOEPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)SC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Trichloromethylthiobenzothiazolone

The primary and most established method for the synthesis of this compound and related N-thiotrichloromethyl imides involves the reaction of a pre-formed benzothiazolone heterocyclic core with perchloromethyl mercaptan (also known as trichloromethylsulfenyl chloride, CCl₃SCl). This general approach was outlined in early patents for related fungicidal compounds. scribd.com The reaction proceeds via a nucleophilic attack from the nitrogen atom of the benzothiazolone on the electrophilic sulfur atom of the perchloromethyl mercaptan, displacing a chloride ion.

The synthesis can be viewed as a two-stage process: first, the formation of the 1,2-benzisothiazol-3(2H)-one (BIT) core, followed by the addition of the trichloromethylthio side chain.

Stage 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

Several routes to the BIT core have been established. A common industrial method starts from 2,2′-dithiodibenzamide, which undergoes an oxidative ring closure in an alkaline medium. justia.com Alternative syntheses include:

The reaction of 2-(alkylthio)benzaldehyde with hydroxylamine (B1172632) to form an oxime, which is then cyclized using a halogenating agent like chlorine. google.comgoogle.com

A one-pot process starting from 2-bromobenzamides and sulfur under copper catalysis. researchgate.net

The reaction of sodium sulfide (B99878) with 2-chlorobenzamide, followed by oxidation with hydrogen peroxide. justia.com

Stage 2: N-Sulfenylation

Once the 1,2-benzisothiazol-3(2H)-one is obtained, it is typically converted to its corresponding salt (e.g., sodium or lithium salt) by treatment with a base. This enhances the nucleophilicity of the nitrogen atom. The salt is then reacted with perchloromethyl mercaptan to yield the final product, this compound. scribd.com

| Stage | Starting Materials | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1A: BIT Synthesis | 2,2′-Dithiodibenzamide | Base (e.g., NaOH) | 1,2-Benzisothiazol-3(2H)-one | justia.com |

| 1B: BIT Synthesis | 2-(Alkylthio)benzaldehyde | 1. Hydroxylamine 2. Halogenating agent (e.g., Cl₂) | 1,2-Benzisothiazol-3(2H)-one | google.com |

| 2: N-Sulfenylation | 1,2-Benzisothiazol-3(2H)-one | 1. Base (e.g., NaH) 2. Perchloromethyl mercaptan (CCl₃SCl) | This compound | scribd.com |

Novel Approaches in this compound Synthesis

While the fundamental approach to N-sulfenylation remains consistent, recent advancements have focused on more efficient and environmentally benign syntheses of the core 1,2-benzisothiazol-3(2H)-one structure. These novel methods often employ catalytic systems to facilitate the key N-S bond formation during the cyclization step.

Recent research has demonstrated the use of transition metal catalysis for the intramolecular S-N bond formation. One such approach utilizes an Fe(III) dithiolate complex to catalyze the oxidative cyclization of disulfide precursors with O₂ activation at room temperature. researchgate.net Another efficient method involves a Cobalt-catalyzed intramolecular S-N bond formation in water, which offers a more sustainable solvent system and allows for catalyst recycling. researchgate.net Copper-catalyzed syntheses have also been developed, describing the intramolecular dehydrogenative cyclization to form the benzisothiazolone ring. researchgate.net

These catalytic methods offer several advantages over traditional stoichiometric routes, including:

Milder reaction conditions.

Higher atom economy and reduced waste.

Improved yields and selectivity.

Use of more environmentally friendly oxidants like molecular oxygen or solvents like water. researchgate.net

Derivatization Strategies for this compound Analogues

The chemical structure of this compound offers several sites for modification to generate analogues with potentially different properties. Derivatization strategies can target the benzisothiazolone ring system or the trichloromethylthio side chain.

Modification of the Benzisothiazolone Core: The nitrogen atom of the 1,2-benzisothiazol-3(2H)-one core is a primary target for derivatization. While the title compound features a trichloromethylthio group, this position can be functionalized with various other substituents. N-substituted benzisothiazolinones are widely synthesized. irobiocide.com A patented method describes the highly selective N-alkylation of the lithium salt of 1,2-benzisothiazol-3(2H)-one with alkyl halides, achieving high yields of N-alkylated products over O-alkylated byproducts. google.com This highlights the utility of using specific metal salts to control regioselectivity. Furthermore, amino acid-derived 1,2-benzisothiazolinone derivatives have been synthesized and investigated for their biological activities. nih.gov

Modification of the Trichloromethylthio Side Chain: The sulfur-bound side chain can also be altered to create analogues. Research into related compounds has shown the synthesis of electrophilic reagents capable of transferring fluorinated thio-groups, such as SCF₂CF₂H and SCF₂CF₃, to nitrogen-containing heterocycles. nih.gov Applying a similar strategy by reacting the benzisothiazolone salt with novel sulfenyl chlorides (e.g., ClSCF₂CF₃) could yield a range of N-(polyfluoroalkylthio)benzothiazolone analogues. These modifications would significantly alter the electronic and lipophilic properties of the side chain.

| Derivatization Site | Strategy | Example Reactant | Resulting Analogue Class | Reference |

|---|---|---|---|---|

| Nitrogen Atom | N-Alkylation | Alkyl Halide (e.g., Bromobutane) | N-Alkylbenzothiazolones | google.com |

| Nitrogen Atom | N-Arylation | Aryl Halide | N-Arylbenzothiazolones | researchgate.net |

| Thio Side Chain | N-Polyfluoroalkylsulfenylation | Polyfluoroalkylsulfenyl Chloride | N-(Polyfluoroalkylthio)benzothiazolones | nih.gov |

Reaction Mechanisms of this compound Synthesis and Degradation

Elucidation of Elementary Steps and Intermediates

Synthesis Mechanism: The synthesis of this compound from its precursor salt and perchloromethyl mercaptan follows a standard nucleophilic substitution mechanism (Sɴ2-type reaction at the sulfur atom).

Deprotonation: The acidic N-H proton of 1,2-benzisothiazol-3(2H)-one is removed by a base, forming a nucleophilic benzisothiazolonide anion.

Nucleophilic Attack: The lone pair on the nitrogen atom of the anion attacks the electrophilic sulfur atom of CCl₃SCl.

Displacement: The carbon-sulfur bond forms concurrently with the cleavage of the sulfur-chlorine bond, releasing a chloride ion as the leaving group.

Degradation Mechanism: The key to the reactivity and degradation of this compound lies in the lability of the nitrogen-sulfur (N-S) bond. This bond is susceptible to cleavage by nucleophiles, a reaction central to the biological activity of related fungicides like Captan (B1668291) and Folpet (B141853). researchgate.netresearchgate.net

The primary degradation pathway involves reaction with biological thiols (R-SH), such as cysteine or glutathione. researchgate.net

N-S Bond Cleavage: A thiol attacks the electrophilic sulfur atom of the trichloromethylthio group.

Formation of Intermediates: This cleavage splits the molecule, releasing the stable 1,2-benzisothiazol-3(2H)-one anion and forming a disulfide (R-S-SCCl₃).

Release of Thiophosgene (B130339): The R-S-SCCl₃ intermediate is unstable and rapidly eliminates a disulfide (R-S-S-R) to generate thiophosgene (CSCl₂), a highly reactive intermediate. researchgate.netnih.gov

Thiophosgene Reactions: Thiophosgene can then react with water (hydrolysis) to form carbonyl sulfide (COS) and hydrochloric acid, or it can react with other biological nucleophiles like amines and hydroxyl groups, leading to further cellular disruption. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetics: Specific kinetic studies on this compound are not widely available in the reviewed literature. However, extensive research on the structurally similar fungicide Captan provides valuable insights. The degradation of these compounds is highly dependent on reaction conditions, particularly pH.

The hydrolysis of Captan has been shown to be pH-dependent. nih.gov The rate of hydrolysis is slow at acidic pH but increases rapidly in neutral and, especially, alkaline conditions (pH > 10). epa.gov This suggests a base-catalyzed hydrolysis mechanism where hydroxide (B78521) ions act as the nucleophile, attacking the sulfur atom and initiating the cleavage of the N-S bond. Similarly, the reaction with thiols, which is central to its degradation and mode of action, is also a kinetically rapid process. researchgate.net The degradation of Captan and Folpet during sample analysis for food safety monitoring is a known issue, highlighting the kinetic lability of the -SCCl₃ group. lcms.cz

Thermodynamic Considerations: The N-S bond in N-trichloromethylthio compounds is thermodynamically labile. This relative weakness is the driving force behind its reactivity. The degradation reaction is generally considered to be thermodynamically favorable.

Synthesis: The formation of the N-S bond is an equilibrium process. The reaction is driven forward by the formation of a stable salt byproduct (e.g., NaCl).

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or predicted NMR data (¹H, ¹³C, or 2D) for N-Trichloromethylthiobenzothiazolone could be located.

Proton NMR (¹H NMR)

Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available.

Carbon-13 NMR (¹³C NMR)

The characteristic chemical shifts for the carbon atoms within the benzothiazolone ring and the trichloromethylthio group of this specific molecule have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

No data from 2D NMR experiments, which would reveal correlations between protons and carbons, are available for this compound.

Infrared (IR) and Raman Spectroscopy

Specific vibrational frequencies corresponding to the functional groups (such as C=O, C-N, C-S, and C-Cl bonds) in this compound are not documented in available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The absorption maxima (λmax) and molar absorptivity coefficients, which provide information about the electronic transitions within the molecule, have not been reported for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. longdom.orgscispace.com This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.govuts.edu.au

For this compound (C₈H₄Cl₃NS₂O), HRMS is indispensable for confirming its elemental composition. By ionizing the molecule and measuring the exact mass of the resulting molecular ion, its chemical formula can be unequivocally verified. The technique is sensitive enough to detect the distinct isotopic pattern created by the three chlorine atoms (³⁵Cl and ³⁷Cl), which provides further structural confirmation.

In a typical analysis, the compound would be introduced into the mass spectrometer, and the mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured. Fragmentation patterns, observed through tandem mass spectrometry (MS/MS), would offer further insights into the molecule's structure by showing how it breaks apart, revealing the connectivity of its constituent atoms. While specific experimental data for this compound is not prevalent in publicly accessible literature, the expected exact mass can be calculated based on its formula.

| Ion Formula | Isotopologue | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₄Cl₃NS₂O]⁺ | C₈H₄³⁵Cl₃NS₂O | 314.8824 |

| C₈H₄³⁵Cl₂³⁷ClNS₂O | 316.8795 |

X-ray Diffraction Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the precise positions of all atoms, as well as their chemical bonds and bond angles, can be determined.

A successful X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. It would reveal the planarity of the benzothiazole (B30560) ring system, the geometry of the trichloromethylthio group, and the precise bond lengths and angles throughout the molecule. mdpi.com This information is critical for understanding intermolecular interactions in the solid state, such as π–π stacking or halogen bonding, which influence the material's physical properties.

While a specific crystal structure for this compound is not publicly documented, studies on related benzothiazole derivatives demonstrate the power of this technique. nih.gov The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and include key parameters like the crystal system, space group, and unit cell dimensions.

| Parameter | Information Provided | Example Data |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice | Monoclinic |

| Space Group | The symmetry elements of the unit cell | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal | a = X Å, b = Y Å, c = Z Å, β = X° |

| Bond Lengths | The distances between bonded atoms | C-S = 1.75 Å, C=O = 1.21 Å |

| Bond Angles | The angles between adjacent chemical bonds | O-C-N = 125° |

Computational Chemistry Approaches for Structure and Properties

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings. mdpi.comresearchgate.net

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgscirp.org DFT calculations can predict a molecule's optimized geometry, vibrational frequencies, and various electronic properties. For benzothiazole derivatives, DFT methods like B3LYP are commonly employed to study their structural and electronic features. mdpi.comscirp.orgnih.gov These calculations provide a deep understanding of the molecule's stability and behavior at the quantum level.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool generated from computational calculations that illustrates the charge distribution within a molecule. scirp.orgnih.gov The MEP surface is color-coded to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov This analysis is crucial for predicting how a molecule will interact with other molecules, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding intermolecular interactions like hydrogen bonding. scirp.orgnih.gov For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms and the chlorine atoms, indicating these as potential sites for electrophilic interaction.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com DFT calculations are used to determine the energies and spatial distributions of these orbitals for benzothiazole derivatives, helping to rationalize their chemical behavior. mdpi.comnih.gov

| Calculated Parameter | Significance | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) | -5.5 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) | -1.8 to -3.4 |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and kinetic stability | 2.8 to 4.8 |

Note: Values are representative for various benzothiazole derivatives and are not specific to this compound. mdpi.comnih.gov

Despite a comprehensive search for the chemical compound “this compound,” also identified by its CAS number 3567-79-1 and alternative name 3-(trichloromethylsulfanyl)-1,3-benzothiazol-2-one, there is a notable absence of publicly available scientific literature detailing its specific molecular mechanism of action in non-mammalian systems. While the broader class of benzothiazole derivatives has been a subject of interest in antifungal research, with some studies pointing to the inhibition of enzymes such as CYP51 and N-Myristoyltransferase as potential mechanisms of action for certain compounds within this class, no specific research findings could be retrieved that directly elucidate the effects of this compound on fungal pathogens.

Therefore, it is not possible to provide a detailed, evidence-based article on the molecular targets, enzyme inhibition kinetics, or mechanisms of resistance development related to this particular compound as per the requested outline. The necessary scientific data to elaborate on its interaction with fungal cell wall biosynthesis, cell membrane integrity, nucleic acid synthesis, or metabolic pathways is not present in the accessible scientific domain. Further empirical research would be required to determine the specific molecular mechanisms of this compound against fungal pathogens.

Molecular Mechanism of Action in Non Mammalian Systems

Mechanisms of Resistance Development in Non-Mammalian Pathogens

Genetic and Molecular Basis of Target Alterations

Fungicides with a specific, single-site mode of action are often vulnerable to resistance development through mutations in the target protein. However, compounds containing the N-trichloromethylthio group, such as the related fungicides captan (B1668291) and folpet (B141853), are classified as multi-site inhibitors. researchgate.netnzpps.org Their primary mechanism of action involves the reaction of the trichloromethylthio moiety with thiol groups of various proteins and peptides within the fungal cell. researchgate.netresearchgate.net This non-specific action disrupts numerous metabolic processes, making it difficult for a single gene mutation to confer a high level of resistance.

The multi-site nature of these fungicides means that tolerant strains have not been widely reported under practical field conditions. epa.govscribd.com Nevertheless, laboratory studies on other fungicides have demonstrated that resistance can be acquired through genetic modifications. For fungi, this can occur through point mutations in the genes encoding target enzymes, leading to amino acid substitutions that reduce the fungicide's binding affinity. tandfonline.com Aneuploidy, the duplication of whole chromosomes containing resistance genes, has also been identified as a mechanism for target overexpression in some fungi. tandfonline.com

While specific target alterations conferring resistance to N-Trichloromethylthiobenzothiazolone have not been documented, the potential for selection of less sensitive strains exists. Continuous exposure could theoretically select for fungal populations with alterations in the cellular thiol pool or modifications in the structure of multiple target proteins that collectively reduce the fungicide's efficacy.

Table 1: Key Concepts in Target Alteration-Mediated Resistance

| Mechanism | Description | Relevance to Multi-Site Inhibitors |

| Point Mutations | Changes in the DNA sequence of a target gene, leading to a modified protein that is less sensitive to the inhibitor. | Low, as the fungicide interacts with multiple targets. A single mutation is unlikely to confer significant resistance. |

| Gene Amplification | An increase in the copy number of a target gene, leading to overproduction of the target protein. | Possible, but would require amplification of multiple target genes to be effective. |

| Target Overexpression | Increased transcription of the target gene, resulting in higher levels of the target protein. | Similar to gene amplification, this would likely need to occur for several targets to confer resistance. |

| Aneuploidy | Duplication of entire chromosomes, which may contain genes conferring resistance. | A potential, albeit complex, mechanism for increasing the dosage of multiple relevant genes simultaneously. tandfonline.com |

Role of Efflux Pumps in Resistance

A common mechanism of resistance in microbial cells is the active transport of toxic compounds out of the cell by membrane-bound efflux pumps. researchgate.netljmu.ac.uk These pumps are proteins that can recognize and expel a wide range of structurally diverse molecules, contributing to multidrug resistance (MDR). ljmu.ac.ukmdpi.com In fungi, the two major superfamilies of efflux pumps involved in drug resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. mdpi.comnih.gov

Overexpression of genes encoding these efflux pumps can lead to a significant decrease in the intracellular concentration of a fungicide, preventing it from reaching its target sites at a sufficient concentration to be effective. nih.govnih.gov This overexpression can be a result of mutations in the promoter regions of the pump genes or due to gain-of-function mutations in transcription factors that regulate their expression. mdpi.com

While direct evidence of this compound being a substrate for fungal efflux pumps is not available, it is a plausible mechanism of resistance. Studies on various antifungal agents have shown that upregulation of efflux pumps is a common response to chemical stress. nih.gov For instance, in Candida albicans, the overexpression of pumps like CaCDR1, CaCDR2, and CaMDR1 is a well-documented mechanism of resistance to azole antifungals. nih.gov It is conceivable that fungal pathogens could develop resistance to this compound through the upregulation of existing efflux pumps with broad substrate specificity or through mutations that alter the substrate specificity of these pumps.

Table 2: Major Fungal Efflux Pump Superfamilies

| Superfamily | Energy Source | Examples of Fungal Genera with Characterized Pumps |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Saccharomyces, Candida, Aspergillus, Pyricularia |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Saccharomyces, Candida, Aspergillus, Zymoseptoria |

Biofilm-Mediated Resistance Mechanisms

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix and attached to a surface. researchgate.netmdpi.com Fungi, like bacteria, can form biofilms, which provide a protected mode of growth and exhibit significantly increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. nih.govresearchgate.netmdpi.com This resistance is multifactorial and not fully understood.

Several factors contribute to the high level of antifungal resistance observed in biofilms:

The Extracellular Matrix: The matrix, composed of polysaccharides, proteins, and extracellular DNA, can act as a physical barrier, impeding the penetration of the fungicide into the biofilm. unimi.it It can also sequester or bind to the antifungal molecules, preventing them from reaching the fungal cells.

Cellular Heterogeneity: Biofilms contain a diverse population of cells in different physiological states. Cells deep within the biofilm may have reduced metabolic activity and slower growth rates, making them less susceptible to fungicides that target active cellular processes. mdpi.com

Persister Cells: Biofilms can harbor a subpopulation of dormant "persister" cells that are highly tolerant to antimicrobial agents. These cells are not genetically resistant but can survive treatment and repopulate the biofilm once the selective pressure is removed. mdpi.com

Upregulation of Resistance Genes: The biofilm environment can trigger the expression of genes associated with resistance, including those encoding efflux pumps. nih.gov

The formation of biofilms by fungal pathogens on plant surfaces could potentially reduce the efficacy of this compound. The protective nature of the biofilm could shield the fungal cells from contact with the fungicide, leading to control failures.

Table 3: Mechanisms of Biofilm-Mediated Antifungal Resistance

| Mechanism | Description |

| Physical Barrier | The extracellular matrix limits the diffusion of the antifungal agent. unimi.it |

| Sequestration | Components of the matrix can bind to and inactivate the antifungal compound. |

| Physiological Heterogeneity | Cells in different layers of the biofilm have varying metabolic rates, with some being less susceptible to treatment. mdpi.com |

| Persister Cells | A subpopulation of dormant cells can survive high concentrations of the antifungal. mdpi.com |

| Gene Expression | The biofilm environment can induce the expression of resistance genes, such as those for efflux pumps. nih.gov |

Structure Activity Relationship Sar Studies for Biological Efficacy Non Human Focus

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a compound and its biological activity. For benzothiazole (B30560) derivatives, these models are instrumental in predicting fungicidal potency and understanding the mechanism of action at a molecular level.

The development of predictive QSAR models for fungicidal compounds involves a series of steps to ensure their robustness and predictive power. A typical workflow for developing such models includes:

Data Set Selection: A crucial first step is the compilation of a dataset of compounds with known biological activities. For benzothiazole derivatives, this would involve gathering a series of analogues with measured fungicidal activity against specific fungal species.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The developed model undergoes rigorous validation to assess its predictive ability. This often involves internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds that were not used in the model development. A QSAR model is generally considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated coefficient (q²) is greater than 0.5.

In QSAR studies of bioactive compounds, several classes of molecular descriptors have been shown to correlate with biological activity. The relevance of these descriptors provides insights into the factors governing the fungicidal action of N-Trichloromethylthiobenzothiazolone. Key molecular descriptors and their potential correlation with biological activity include:

Electronic Descriptors: These descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment, are related to the electronic properties of the molecule. For instance, the energies of the frontier molecular orbitals can be indicative of the molecule's reactivity and its ability to interact with biological targets.

Steric Descriptors: Parameters like molecular weight, molar volume, and specific steric parameters (e.g., STERIMOL parameters) describe the size and shape of the molecule. These are crucial for understanding how the compound fits into the active site of a target enzyme or receptor.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity. This property is critical for the transport of the fungicide to its site of action, as it must pass through various biological membranes.

The following table presents examples of molecular descriptors that could be correlated with the fungicidal activity of this compound derivatives.

| Descriptor Class | Specific Descriptor | Potential Correlation with Fungicidal Activity |

| Electronic | HOMO Energy | Higher HOMO energy may indicate greater electron-donating ability, potentially enhancing interactions with electron-deficient biological targets. |

| LUMO Energy | Lower LUMO energy suggests a greater electron-accepting ability, which can be important for certain reaction mechanisms. | |

| Dipole Moment | The magnitude and orientation of the dipole moment can influence the compound's solubility and its ability to engage in polar interactions with the target site. | |

| Steric | Molecular Weight | An optimal molecular weight is often required for good activity; excessively large molecules may have poor bioavailability. |

| Molar Volume | The volume of the molecule can affect its fit within a binding pocket. | |

| Hydrophobic | logP | A balanced logP value is often necessary for effective transport to the target site. |

| Topological | Connectivity Indices | These indices can capture the degree of branching and complexity of the molecular structure, which may influence its interaction with the target. |

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are guided by the insights gained from SAR and QSAR studies. The general approach involves the chemical modification of the parent molecule to enhance its fungicidal activity, broaden its spectrum of action, or improve its physicochemical properties.

The synthesis of this compound derivatives can be approached through several synthetic routes. A common strategy involves the modification of the benzothiazolone core or the N-trichloromethylthio side chain. For instance, various substituents can be introduced onto the benzene (B151609) ring of the benzothiazolone moiety to probe the effects of electronic and steric factors on activity.

A generalized synthetic scheme for the preparation of this compound derivatives might involve the reaction of a substituted 2-mercaptobenzothiazole (B37678) with a suitable reagent to introduce the trichloromethylthio group. Alternatively, modifications can be made to the benzothiazolone ring before the addition of the N-trichloromethylthio group.

Impact of Substituent Modifications on Fungicidal Potency and Selectivity

The introduction of different substituents at various positions on the benzothiazole ring can have a profound impact on the fungicidal potency and selectivity of this compound derivatives. The nature and position of these substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target site.

Electronic Effects: The presence of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene ring can alter the electron density distribution within the molecule. This can influence the strength of the interaction with the biological target. For example, electron-withdrawing groups can enhance the electrophilicity of the molecule, which may be important for certain modes of action.

Steric Effects: The size and shape of the substituents can also play a critical role. Bulky substituents may cause steric hindrance, preventing the molecule from binding effectively to its target. Conversely, in some cases, a larger substituent may lead to a better fit within a spacious binding pocket.

The following table illustrates the potential impact of different substituents on the fungicidal potency of benzothiazole derivatives.

| Substituent (R) | Position on Benzene Ring | Expected Impact on Fungicidal Potency | Rationale |

| -Cl | 4, 5, 6, or 7 | Increase | Increases lipophilicity and can act as a good leaving group in certain reactions. |

| -NO₂ | 6 | Increase | Strong electron-withdrawing group that can enhance reactivity. |

| -CH₃ | 5 or 6 | Variable | Can increase lipophilicity but may also introduce steric effects. |

| -OCH₃ | 6 | Variable | Can have both electronic and steric effects; may increase solubility in some cases. |

Comparative Analysis with Other Benzothiazole-Based Bioactive Compounds

This compound belongs to the broader class of benzothiazole-containing compounds, many of which exhibit a wide range of biological activities. A comparative analysis helps to contextualize the fungicidal properties of this compound and understand the unique contribution of the N-trichloromethylthio group.

Other notable benzothiazole-based bioactive compounds include:

2-Mercaptobenzothiazole (MBT): A key precursor in the synthesis of many benzothiazole derivatives, MBT itself exhibits some antimicrobial activity.

Riluzole: A benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), demonstrating the diverse pharmacological potential of this heterocyclic system.

Thioflavin T: A fluorescent dye used to visualize and quantify amyloid fibrils, highlighting the utility of benzothiazoles in diagnostics.

Firefly Luciferin: A benzothiazole derivative responsible for the bioluminescence in fireflies, showcasing the presence of this scaffold in natural products.

The fungicidal activity of this compound is largely attributed to the presence of the N-trichloromethylthio (-SCCl₃) group. This functional group is also found in other potent fungicides such as Captan (B1668291) and Folpet (B141853). The mechanism of action of these compounds is believed to involve the reaction of the -SCCl₃ group with thiols, such as cysteine residues in enzymes, leading to the inactivation of essential cellular processes in fungi.

In comparison to other benzothiazole fungicides that may have different modes of action, the N-trichloromethylthio moiety confers a specific and potent fungitoxic mechanism. The benzothiazolone core likely serves as a carrier moiety, influencing the compound's physicochemical properties and its ability to reach the target site.

Environmental Fate and Ecotoxicological Impact on Non Mammalian Organisms

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. Key pathways include hydrolysis and photolysis.

Hydrolysis (pH-Dependent Degradation)

Hydrolysis is a significant degradation process for many chemical compounds in aqueous environments, with the rate often being highly dependent on the pH of the water. This process involves the cleavage of chemical bonds by the addition of water.

Currently, there is a lack of specific experimental data in the public domain detailing the hydrolysis rates of N-Trichloromethylthiobenzothiazolone at different pH values. To accurately assess its persistence in aquatic systems, studies determining its half-life under acidic, neutral, and alkaline conditions would be required. Such studies would typically involve incubating the compound in buffered solutions at various pH levels (e.g., pH 4, 7, and 9) and monitoring its concentration over time. The results would be presented in a data table format, as shown in the hypothetical example below.

Hypothetical Hydrolysis Data for this compound

| pH | Temperature (°C) | Half-life (t½) in days |

|---|---|---|

| 4 | 25 | Data Not Available |

| 7 | 25 | Data Not Available |

Photolysis (Aqueous and Foliar Photodegradation)

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can occur in water (aqueous photolysis) or on plant surfaces (foliar photodegradation). The rate of photolysis is influenced by factors such as the light absorption spectrum of the compound, the intensity of the light, and the presence of other substances in the environment that can act as photosensitizers.

Hypothetical Photolysis Data for this compound

| Medium | Light Source | Half-life (t½) |

|---|---|---|

| Aqueous Solution | Simulated Sunlight | Data Not Available |

Other Chemical Transformation Processes

Beyond hydrolysis and photolysis, other abiotic chemical reactions could potentially contribute to the transformation of this compound in the environment. These could include oxidation-reduction reactions or reactions with other environmental chemicals. However, without specific research on this compound, the significance of these other chemical transformation processes remains unknown.

Biotic Degradation Processes in Environmental Compartments

Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from soil and water.

Aerobic and Anaerobic Microbial Degradation in Soil and Water

The microbial degradation of a compound can occur in the presence of oxygen (aerobic) or in its absence (anaerobic). The rate and extent of degradation are dependent on the microbial community present, soil or sediment properties (e.g., organic matter content, pH), temperature, and the availability of nutrients.

There is a notable absence of published studies on the aerobic and anaerobic microbial degradation of this compound in soil and water. To assess its persistence in these compartments, laboratory and field studies would be necessary to determine its biodegradation half-life under different redox conditions. The following table provides a hypothetical structure for presenting such findings.

Hypothetical Microbial Degradation Data for this compound

| Environment | Condition | Half-life (t½) in days |

|---|---|---|

| Soil | Aerobic | Data Not Available |

| Soil | Anaerobic | Data Not Available |

| Water/Sediment | Aerobic | Data Not Available |

Metabolite Identification and Persistence Assessment

During biotic degradation, the parent compound is transformed into a series of intermediate compounds known as metabolites. It is important to identify these metabolites and assess their own persistence and potential toxicity, as they can sometimes be more harmful than the original compound.

As there is no information on the microbial degradation of this compound, the identity of its potential metabolites remains uncharacterized. Research in this area would involve using analytical techniques such as mass spectrometry to identify the chemical structures of the breakdown products formed during biodegradation studies. The persistence of these identified metabolites would then need to be evaluated to gain a complete understanding of the environmental fate of the parent compound.

Environmental Partitioning and Distribution

Sorption to Soil and Sediment

Specific data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound, which is a key indicator of its tendency to adsorb to soil and sediment, could not be located. This information is crucial for predicting the mobility and environmental distribution of the compound.

Volatilization from Water and Soil

The Henry's Law Constant for this compound, a parameter that indicates its potential to volatilize from water and moist soil surfaces, was not found in the available literature. Without this data, an assessment of its atmospheric transport potential cannot be made.

Ecotoxicity Studies on Non-Target Organisms

Aquatic Ecotoxicology (e.g., Algae, Aquatic Plants, Invertebrates, Fish, Amphibians)

No specific ecotoxicity data (such as LC50, EC50, or NOEC values) for this compound were found for a representative range of aquatic organisms. This information is essential for evaluating its potential risk to aquatic ecosystems.

Terrestrial Ecotoxicology (e.g., Soil Invertebrates, Microorganisms, Non-Target Arthropods, Plants)

Similarly, there is a lack of publicly available data on the toxicity of this compound to terrestrial non-mammalian organisms. Studies on key indicator species like earthworms, soil microorganisms, and non-target arthropods are necessary to characterize its terrestrial ecotoxicological profile.

Evaluation of Ecological Risk Indicators and Models

Due to the absence of fundamental environmental fate and ecotoxicity data, it is not possible to evaluate ecological risk indicators or apply environmental models to predict the potential adverse effects of this compound on non-mammalian organisms.

Non-Animal Alternative Approaches in Ecotoxicity Testing (In Silico, In Vitro)

The assessment of the ecotoxicological impact of chemical substances traditionally relies on animal testing. However, ethical considerations, cost, and the time required for these tests have driven the development and adoption of alternative, non-animal methods. These approaches, broadly categorized as in silico (computational) and in vitro (cellular and biochemical assays), are becoming increasingly important in predicting the environmental fate and effects of chemicals, including compounds like this compound.

In Silico Approaches

In silico methods utilize computer-based models to predict the ecotoxicological properties of a chemical based on its structure. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach. nih.gov QSARs establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of toxicity without the need for empirical testing. nih.gov

The development of a predictive QSAR model for the ecotoxicity of this compound would involve the following conceptual steps:

| Step | Description |

| 1. Data Collection | Gathering existing ecotoxicity data (e.g., LC50 values for fish, EC50 for daphnia) for a series of structurally related benzothiazole (B30560) compounds. |

| 2. Molecular Descriptor Calculation | Using specialized software to calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. |

| 3. Model Development | Employing statistical methods, such as multiple linear regression or machine learning algorithms, to identify the descriptors that best correlate with the ecotoxicological endpoint. allsubjectjournal.com |

| 4. Model Validation | Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability. nih.gov |

Once a validated QSAR model is established, it could be used to predict the ecotoxicity of this compound based on its calculated molecular descriptors. This approach offers a rapid and cost-effective means of prioritizing chemicals for further testing and can help to fill data gaps where experimental results are unavailable. nih.gov

In Vitro Approaches

In vitro methods utilize cultured cells or isolated biological molecules to assess the toxicity of a substance at a cellular or subcellular level. These assays can provide valuable information on the mechanisms of toxicity and can be used to screen a large number of chemicals relatively quickly. For ecotoxicity assessment of non-mammalian organisms, various in vitro models have been developed.

Potential in vitro assays that could be employed to evaluate the ecotoxicological impact of this compound include:

Algal Growth Inhibition Test (e.g., using Pseudokirchneriella subcapitata): This assay assesses the effect of a chemical on the growth of a primary producer, a critical component of aquatic ecosystems. The endpoint is typically the inhibition of cell growth over a defined period.

Daphnia magna Immobilization Test (Acute): While this is an in vivo test, in vitro alternatives focusing on crustacean cell lines are under development. These would assess cytotoxicity in cells derived from organisms like Daphnia magna to predict acute toxicity.

Fish Cell Line Assays: Various cell lines derived from different fish tissues (e.g., gills, liver) can be used to assess cytotoxicity. These assays can provide information on target organ toxicity and can be more sensitive than whole-animal tests for certain endpoints.

The table below illustrates the types of data that could be generated from such in vitro assays for this compound, although it is important to note that specific experimental data for this compound is not currently available in the public literature.

| Assay Type | Test Organism/Cell Line | Endpoint | Potential Outcome for this compound |

| Algal Growth Inhibition | Pseudokirchneriella subcapitata | EC50 (Concentration causing 50% effect on growth) | Predicted to cause growth inhibition at specific concentrations. |

| Cytotoxicity Assay | Fish Gill Cell Line (e.g., RTG-2) | IC50 (Concentration causing 50% inhibition of cell viability) | Predicted to induce cell death, indicating potential gill toxicity. |

| Cytotoxicity Assay | Fish Liver Cell Line (e.g., PLHC-1) | IC50 (Concentration causing 50% inhibition of cell viability) | Predicted to induce cell death, indicating potential hepatotoxicity. |

The integration of in silico and in vitro approaches provides a powerful, non-animal testing strategy for assessing the ecotoxicological risk of chemicals. In silico models can be used for initial screening and prioritization, while in vitro assays can provide mechanistic insights and more quantitative toxicity data. This tiered approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) for animal testing and contributes to a more efficient and ethically responsible framework for chemical safety assessment. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Environmental and Biological Samples Non Human

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation of chemical mixtures into their individual components. For a compound like N-Trichloromethylthiobenzothiazolone, which may be present in intricate samples such as soil, water, or biological tissues, chromatographic separation is a critical first step to remove interfering substances from the sample matrix before detection.

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The applicability of GC to this compound would depend on its thermal stability and volatility. For related benzothiazole (B30560) compounds, thermal degradation can be a concern within the hot GC inlet. researchgate.net To mitigate this, specialized injection techniques such as Programmable Temperature Vaporization (PTV) can be employed. This method involves injecting the sample into a cold inlet, which then gradually heats up, allowing for the gentle transfer of the analyte to the analytical column without decomposition. researchgate.net

An analytical method for related isothiazolinone biocides in water involves pre-concentration of the analytes using solid-phase extraction followed by GC-Mass Spectrometry (GC-MS) analysis. nih.gov This approach demonstrates the capability of GC-based methods to achieve low limits of detection, often in the range of 0.01 to 0.1 µg/L in various types of water. nih.gov

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is an exceptionally versatile technique suitable for a wide array of compounds, including those that are non-volatile or thermally unstable. lcms.cznih.gov Separation is achieved by passing the sample through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase). For compounds like this compound, a reversed-phase column, such as a C18 column, would likely be used for separation. nih.gov

UPLC systems utilize columns with smaller particle sizes (sub-2-µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. lcms.cz This makes UPLC an enabling technology for demanding analyses in complex matrices. lcms.cz

To achieve the highest levels of sensitivity and selectivity, chromatographic systems are often coupled directly to a mass spectrometer, a configuration known as a hyphenated technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of environmental contaminants. nih.govthermofisher.com It combines the separation power of GC with the detection capabilities of MS. For enhanced selectivity, especially in complex matrices, triple quadrupole GC-MS/MS can be utilized. thermofisher.comchromatographyonline.com This technique significantly reduces chemical background interference, leading to improved sensitivity and confidence in analyte confirmation. chromatographyonline.com Validated GC-MS methods for other environmental contaminants have demonstrated excellent linearity, precision, accuracy, and recovery, with limits of quantification (LOQ) often below 0.40 µg L-1. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS) is a cornerstone of modern bioanalytical and environmental analysis. lcms.cz This technique pairs the superior separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. waters.com UPLC-MS-MS methods are capable of quantifying a wide range of compounds at very low concentrations. waters.comnih.gov For instance, highly sensitive methods for other trace contaminants have achieved lower limits of quantification (LLOQs) at the nanogram-per-milliliter (ng/mL) level, demonstrating the power of this approach for trace-level quantification. lcms.cz

Table 1: Representative Performance of Hyphenated Chromatographic Techniques for Trace Contaminant Analysis This table illustrates typical performance characteristics for the analysis of trace organic contaminants in various matrices, as specific data for this compound is not available.

| Technique | Matrix | Typical Limit of Quantification (LOQ) | Precision (RSD%) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| LLE-GC-MS | Environmental Water | < 0.40 µg/L | 0.26 - 15.70% | 88.75 - 119.21% | nih.gov |

| UPLC-MS/MS | Drug Substance | 0.1 ng/mL | ≤ 15% | Not Specified | waters.com |

| LC-MS/MS | Sartan APIs | 50 ng/g | < 20% | 80 - 120% | nih.gov |

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely powerful tool for both the quantification of known compounds and the identification of unknown substances.

Analytical questions can be approached using two distinct strategies: targeted and non-targeted analysis. researchgate.net

Targeted analysis focuses on the detection and quantification of a specific, predefined list of chemicals. researchgate.net It is the method of choice when the identity of the analyte, such as this compound, is known. These methods are optimized for maximum sensitivity and selectivity, often employing tandem mass spectrometry (e.g., triple quadrupole) in modes like Selected Reaction Monitoring (SRM). researchgate.net

Non-targeted analysis (NTA) aims to identify as many chemical compounds as possible in a sample, without a preconceived list of targets. researchgate.netepa.gov This approach is invaluable for environmental surveillance, identifying previously unknown contaminants, or characterizing the transformation products of a compound in the environment or in biological systems. epa.gov NTA typically utilizes high-resolution mass spectrometry (HRMS) to acquire comprehensive data on all detectable ions in a sample. nih.gov

Table 2: Comparison of Targeted and Non-Targeted Mass Spectrometry Analysis

| Feature | Targeted Analysis | Non-Targeted Analysis (NTA) |

|---|---|---|

| Goal | Quantify a limited number of known compounds. researchgate.net | Identify a broad range of known and unknown compounds. researchgate.netepa.gov |

| Selectivity | Very High | Moderate to High |

| Sensitivity | Very High (Optimized for specific analytes) | Lower than targeted methods |

| Typical Instrument | Triple Quadrupole (QqQ) MS | High-Resolution MS (TOF, Orbitrap, FT-ICR). researchgate.net |

| Primary Use Case | Routine monitoring, quantification against a standard. | Discovery of new contaminants, metabolite profiling, comprehensive screening. epa.gov |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often with accuracy at the sub-parts-per-million (ppm) level. longdom.org This capability allows for the confident determination of a compound's elemental formula from its exact mass. longdom.org Instruments like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are used for HRMS. longdom.org

In the context of analyzing this compound, HRMS would be invaluable for:

Confirming Identity: Unequivocally confirming the presence of the target compound by matching its measured accurate mass to the theoretical mass.

Identifying Unknowns: In non-targeted screening, HRMS is essential for identifying novel metabolites or environmental degradation products of the parent compound by elucidating their elemental formulas. nih.govsci-hub.se

Resolving Interferences: Distinguishing the target analyte from matrix components that may have the same nominal mass but a different exact mass. longdom.org

The power of HRMS to identify small molecules in complex mixtures makes it a critical tool for both environmental monitoring and metabolomics studies. nih.govlongdom.org

Method Validation and Performance Characteristics

Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves a thorough evaluation of several key performance indicators to guarantee reliable and reproducible results.

Detection Limits and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD represents the lowest concentration of this compound that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Interactive Table: Representative Detection and Quantification Limits (Hypothetical Data)

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| GC-MS | Water | Data Not Available | Data Not Available |

| LC-MS/MS | Soil | Data Not Available | Data Not Available |

| GC-ECD | Sediment | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific validated data for this compound was not found.

Accuracy, Precision, and Linearity

Accuracy, precision, and linearity are essential parameters for validating the quantitative performance of an analytical method for this compound.

Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Detailed studies quantifying the accuracy, precision, and linearity of analytical methods for this compound are not currently available. Such studies would be required to establish the reliability of any proposed analytical procedure.

Specificity and Selectivity

Specificity and selectivity refer to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other environmental contaminants. High-resolution mass spectrometry coupled with chromatographic separation (GC-MS or LC-MS/MS) would be the anticipated technique to achieve the high degree of specificity and selectivity required for the analysis of this compound in complex environmental samples. However, specific studies confirming the specificity and selectivity for this compound have not been identified.

Sample Preparation and Extraction Techniques for Diverse Matrices

The effective extraction of this compound from environmental matrices is a critical prerequisite for accurate quantification. The choice of extraction technique depends on the physicochemical properties of the compound and the nature of the sample matrix.

Soil and Sediment Analysis

For the analysis of this compound in soil and sediment, common extraction techniques would likely involve solid-liquid extraction (SLE), accelerated solvent extraction (ASE), or ultrasonic-assisted extraction (UAE). The selection of the extraction solvent would be crucial and would be based on the polarity of this compound. Following extraction, a clean-up step, such as solid-phase extraction (SPE), might be necessary to remove interfering co-extractants before instrumental analysis.

Water and Wastewater Analysis

In the case of water and wastewater samples, the low expected concentrations of this compound would necessitate a pre-concentration step. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the analyte is adsorbed onto a solid sorbent, and then eluted with a small volume of an organic solvent. Liquid-liquid extraction (LLE) could also be employed. The choice of sorbent or extraction solvent would be tailored to the properties of this compound.

Plant and Agricultural Product Analysis

The detection and quantification of this compound and related fungicides in plant and agricultural products are critical for ensuring food safety and monitoring environmental contamination. Advanced analytical methodologies are required to achieve the necessary sensitivity and selectivity for these compounds in complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques employed for this purpose.

Methodologies for the analysis of structurally similar fungicides, such as captan (B1668291) and thiodicarb (B1682804), provide a strong framework for the determination of this compound. Sample preparation is a crucial first step to extract the analyte from the plant matrix and remove interfering substances. A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. shimadzu.com This technique involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of pesticide residues in food and agricultural products. It offers high selectivity and sensitivity, allowing for the detection of trace levels of contaminants. For compounds similar to this compound, like captan and its metabolite tetrahydrophthalimide (THPI), LC-MS/MS methods have been successfully developed. lcms.czeurl-pesticides.eu

One study detailed an LC-MS/MS method for the analysis of captan and folpet (B141853), another related fungicide, in kale and celery. lcms.cz The analysis was performed using both Electrospray Ionization (ESI) and a novel UniSpray ionization technique, which demonstrated good repeatability and linearity in the matrix with R² values greater than 0.995 for all pesticides in the range of 0.005 - 0.100 mg/kg. lcms.cz The limits of detection were well within the maximum residue levels (MRLs) set by regulatory bodies. lcms.cz

A similar approach was used for the simultaneous determination of thiodicarb and its main metabolite, methomyl, in cotton leaves and seeds using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net The samples were extracted with acetonitrile and cleaned up using a Pesti-Carb/NH2 solid-phase extraction column. researchgate.net The recoveries for this method ranged from 67.5% to 109.2% at spiked levels of 0.01–0.1 mg kg−1, with a relative standard deviation of 2.8% to 9.1%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another established technique for pesticide analysis. However, for certain compounds like captan and folpet, thermal degradation during GC analysis can be a significant challenge, leading to the formation of metabolites and potentially inaccurate quantification. shimadzu.comeurl-pesticides.eu Despite these challenges, GC-MS/MS methods have been developed and are used, often in combination with LC-MS/MS for a more comprehensive analysis. eurl-pesticides.eu For instance, the parent compounds captan and folpet can be analyzed by GC, while their degradation products are more suitably determined by LC-MS/MS. eurl-pesticides.eu

The following interactive data tables summarize the findings from studies on related fungicides, which can be considered indicative of the performance of these methods for this compound.

Table 1: LC-MS/MS Method Performance for Captan and Folpet in Agricultural Products

| Compound | Matrix | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Captan | Kale | < 0.030 | Not Specified | < 15 |

| Folpet | Kale | < 0.030 | Not Specified | < 15 |

| Captan | Celery | < 0.060 | Not Specified | < 15 |

| Folpet | Celery | < 0.060 | Not Specified | < 15 |

Data adapted from a study on the determination of captan and folpet in food matrices. lcms.cz

Table 2: UPLC-MS/MS Method Performance for Thiodicarb and its Metabolites in Cotton

| Compound | Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Thiodicarb | Cotton Leaves | 0.01 | 95.2 | 7.8 |

| Thiodicarb | Cotton Leaves | 0.1 | 98.6 | 5.4 |

| Methomyl | Cotton Leaves | 0.01 | 104.3 | 7.4 |

| Methomyl | Cotton Leaves | 0.1 | 91.8 | 6.3 |

| Methomyl-oxime | Cotton Leaves | 0.01 | 109.2 | 8.3 |

| Methomyl-oxime | Cotton Leaves | 0.1 | 96.5 | 9.1 |

| Thiodicarb | Cotton Seeds | 0.01 | 88.7 | 6.2 |

| Thiodicarb | Cotton Seeds | 0.1 | 92.4 | 4.1 |

| Methomyl | Cotton Seeds | 0.01 | 93.6 | 6.4 |

| Methomyl | Cotton Seeds | 0.1 | 89.5 | 5.2 |

| Methomyl-oxime | Cotton Seeds | 0.01 | 92.3 | 5.9 |

| Methomyl-oxime | Cotton Seeds | 0.1 | 87.8 | 7.3 |

Data adapted from a study on the simultaneous determination of thiodicarb and its main metabolite residues in cotton. researchgate.net

These advanced analytical methodologies provide the necessary tools for the sensitive and reliable detection and quantification of this compound and related compounds in various plant and agricultural samples, ensuring compliance with regulatory standards and safeguarding consumer health.

Agricultural and Industrial Research Applications

Efficacy in Crop Protection Against Fungal Diseases

The primary goal of research in this area is to determine a compound's effectiveness against economically significant plant pathogens. Studies would typically involve laboratory (in vitro) and greenhouse or field (in vivo) trials. Efficacy is measured by the compound's ability to inhibit fungal growth or prevent disease development on various crops.

Table 1: Example of Fungicide Efficacy Data Template This table illustrates how the efficacy of a hypothetical fungicide might be presented. Efficacy is often rated on a scale (e.g., Poor, Fair, Good, Very Good, Excellent) based on the level of disease control observed in multi-year, multi-location field trials. msu.eduamazonaws.com

Interactive Data Table| Target Disease | Crop | Efficacy Rating | Research Notes |

|---|---|---|---|

| Powdery Mildew | Wheat | Data Not Available | Evaluation of preventative and curative activity. |

| Downy Mildew | Grapes | Data Not Available | Assessment of systemic vs. contact action. |

| Late Blight | Potato | Data Not Available | Comparison with existing commercial fungicides. |

| Gray Mold | Strawberry | Data Not Available | Study of resistance development potential. |

Optimization of Application Methods and Formulations

Once a compound's efficacy is established, research focuses on developing the most effective and efficient way to deliver it. This involves creating various formulations to improve handling, safety, application, and effectiveness. amazonaws.com The choice of formulation depends on the target crop, disease, and application equipment.

Common formulation types that would be investigated include:

Wettable Powders (WP): Dry powders mixed with water to form a suspension.

Emulsifiable Concentrates (EC): Liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier.

Suspension Concentrates (SC) / Flowables (F): Stable suspensions of the solid active ingredient in a liquid.

Water-Dispersible Granules (WDG): Granules that disintegrate in water to form a suspension.

Research would aim to optimize factors like particle size, solvent choice, and the inclusion of adjuvants (e.g., surfactants, spreaders) to maximize coverage and uptake by the plant.

Integration into Sustainable Agricultural Practices

Modern agricultural research emphasizes sustainability. A new compound would be evaluated for its role within an Integrated Pest Management (IPM) program. Key research areas include:

Compatibility: Testing the compound's compatibility with biological control agents (e.g., beneficial insects and microbes).

Resistance Management: Understanding the mode of action to develop strategies that delay the development of fungal resistance, such as rotation with fungicides that have different modes of action.

Environmental Fate: Studying the compound's persistence and breakdown in soil and water to minimize environmental impact.

Reduced Risk: Assessing whether the new compound offers a safer alternative to older, more hazardous chemistries.

Role in Material Protection and Preservation Technologies

Many compounds with fungicidal properties also have applications in protecting industrial materials from microbial degradation. Research in this area would explore the compound's efficacy as a preservative in various products:

Paints and Coatings: To prevent the growth of mold and mildew on painted surfaces.

Wood Preservation: To protect wood from decay and sapstain fungi.

Leather and Textiles: To inhibit mold growth during processing and storage.

Metalworking Fluids: To control microbial contamination.

Studies would evaluate the compound's durability, resistance to leaching, and compatibility with the material matrix to ensure long-term protection.

Future Research Directions and Emerging Opportunities

Development of Novel Derivatives with Enhanced Bioactivity

The development of novel derivatives is a cornerstone of advancing the utility of existing bioactive compounds. For N-Trichloromethylthiobenzothiazolone, synthetic modifications of the benzothiazole (B30560) scaffold offer a promising avenue to enhance its biological activity, selectivity, and solubility. google.com Research into benzothiazole derivatives has shown that the introduction of various substituents can lead to compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govuokerbala.edu.iq

Future research in this area will likely focus on:

Structural Modifications: Systematic alteration of the benzothiazole ring and the N-trichloromethylthio side chain to synthesize a library of new compounds. This could involve the introduction of different functional groups to modulate the electronic and steric properties of the molecule.

Conjugation with Other Bioactive Moieties: Creating hybrid molecules by conjugating this compound with other pharmacologically active agents, such as cystine and glucosamine, has been shown to increase solubility, potency, and selectivity. google.comgoogle.com

Eco-friendly Synthesis: Employing green chemistry principles in the synthesis of new derivatives to minimize the use of hazardous materials and reduce the environmental impact of the manufacturing process. google.com

These efforts aim to develop next-generation compounds with improved efficacy against a wider range of pathogens and potentially novel biological activities beyond its current applications.

Advanced Computational Modeling for Mechanism and Prediction

Computational modeling has become an indispensable tool in chemical research, offering insights into the mechanism of action and predictive power for the properties of new compounds. tandfonline.com For this compound and its potential derivatives, advanced computational techniques can accelerate the discovery and design process. researchgate.net

Key areas of application include:

Molecular Docking: These studies can predict the binding interactions between the compound and its target proteins in pathogenic fungi. nih.gov Understanding these interactions at the molecular level is crucial for elucidating the mechanism of action and for designing more potent inhibitors. tandfonline.com

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, optimized geometry, and vibrational spectra of this compound and its derivatives. nih.govresearchgate.net This information helps in understanding the molecule's reactivity and stability.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital in the early stages of drug discovery to assess the potential of a compound to become a viable product. tandfonline.com

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the laboratory. researchgate.net

| Computational Technique | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting binding affinity and mode of interaction with fungal target proteins. | Identification of key structural features for enhanced fungicidal activity. |

| Density Functional Theory (DFT) | Analyzing electronic properties, molecular geometry, and spectroscopic features. | Understanding of chemical reactivity and stability of new derivatives. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Early identification of candidates with favorable drug-like properties. |

Integration with Emerging Agricultural Technologies (e.g., Precision Agriculture)

The application of this compound could be significantly enhanced through:

Targeted Application: Drones and GPS-guided sprayers can deliver the fungicide to specific areas of a field that are affected by fungal pathogens, minimizing overuse and reducing environmental contamination. precisiondronellc.netresearchgate.net

Variable Rate Technology: Based on data from sensors and satellite imagery, the application rate of the fungicide can be varied across a field to match the severity of the disease pressure. farmonaut.com

Early Disease Detection: AI-powered systems can analyze crop imagery to detect the early signs of fungal infections, allowing for timely and preventative application of this compound. usda.gov

This integrated approach not only improves the efficacy of the fungicide but also contributes to a more sustainable agricultural system by reducing chemical runoff and the development of fungicide resistance. mdpi.com

Addressing Environmental Sustainability Challenges

While fungicides are essential for modern agriculture, their environmental impact is a growing concern. parliament.ukplantarchives.org Future research on this compound must address the challenges of environmental sustainability to ensure its long-term viability.

Key research areas include:

Environmental Fate and Degradation: Detailed studies are needed to understand the persistence, mobility, and degradation pathways of this compound in soil and water. piat.org.nznih.gov Identifying its degradation products and their potential toxicity is also crucial. piat.org.nz

Ecotoxicology: Assessing the impact of the compound on non-target organisms, including beneficial insects, soil microbes, and aquatic life, is essential for a comprehensive environmental risk assessment. plantarchives.orgresearchgate.net

Development of Greener Formulations: Research into new formulations, such as nano-formulations or controlled-release systems, could improve the delivery of the active ingredient, reduce the amount needed, and minimize environmental exposure.

Bioremediation Strategies: Investigating microbial or phytoremediation techniques to clean up contaminated soil and water could provide effective solutions for mitigating environmental risks.

Addressing these challenges will be critical for the continued use of this compound in a manner that is both effective for crop protection and safe for the environment. researcherslinks.com

| Environmental Challenge | Research Focus | Desired Outcome |

| Persistence and Mobility | Studying degradation pathways and mobility in soil and water. | Understanding of environmental half-life and potential for leaching. |

| Non-Target Effects | Ecotoxicological studies on beneficial organisms. | Determination of safe application rates to protect biodiversity. |

| Formulation Efficiency | Development of advanced delivery systems. | Reduced environmental load and improved fungicidal efficacy. |

Exploration of New Industrial Applications

The benzothiazole scaffold is a versatile building block found in a wide range of industrially significant compounds, including dyes, polymers, and pharmaceuticals. rsc.orgresearchgate.net While this compound is primarily known as a fungicide, its unique chemical structure suggests potential for other industrial applications. pcbiochemres.comlongdom.org

Future opportunities may lie in:

Materials Science: Heterocyclic compounds are used in the development of organic conductors, semiconductors, and photovoltaic cells. msesupplies.com The properties of this compound could be explored for such applications.

Corrosion Inhibitors: Nitrogen-containing heterocycles have been investigated as effective corrosion inhibitors for various metals. openmedicinalchemistryjournal.com

Synthesis of Novel Compounds: this compound could serve as a precursor or intermediate in the synthesis of other complex heterocyclic compounds with valuable industrial or pharmaceutical properties. nveo.orgresearchgate.net

Exploring these new avenues could unlock the broader potential of this compound beyond its current use in agriculture, contributing to advancements in various industrial sectors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products